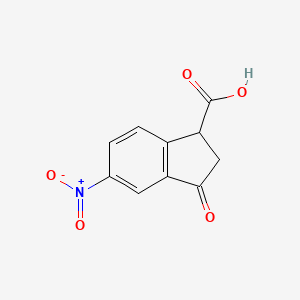
6-(Piperazin-1-yl)pyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 6-(pipérazin-1-yl)pyridin-2-amine est un composé chimique qui comporte un cycle pipérazine lié à un cycle pyridine, avec un groupe amine à la deuxième position du cycle pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de 6-(pipérazin-1-yl)pyridin-2-amine implique généralement la réaction de la 2-chloropyridine avec la pipérazine en conditions basiques. La réaction est effectuée dans un solvant approprié tel que l’éthanol ou l’acétonitrile, et le mélange est chauffé à reflux. Le produit est ensuite isolé et purifié par cristallisation ou chromatographie sur colonne.
Méthodes de production industrielle : À l’échelle industrielle, la synthèse peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés pour l’ajout de réactifs et le contrôle de la température peut améliorer l’efficacité et la possibilité de mise à l’échelle du processus de production.
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, généralement en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le cycle pipérazine ou pyridine peut être fonctionnalisé avec divers substituants.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Réactifs halogénés, nucléophiles tels que les amines ou les thiols.
Principaux produits formés :
Oxydation : Formation de N-oxydes ou d’autres dérivés oxydés.
Réduction : Formation de dérivés d’amine réduits.
Substitution : Formation de dérivés de pipérazine ou de pyridine substitués.
4. Applications de la recherche scientifique
Le chlorhydrate de 6-(pipérazin-1-yl)pyridin-2-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de médicaments ciblant les troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
Applications De Recherche Scientifique
6-(Piperazin-1-yl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 6-(pipérazin-1-yl)pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le cycle pipérazine peut former des liaisons hydrogène avec les protéines cibles, tandis que le cycle pyridine peut participer à des interactions π-π. Ces interactions peuvent moduler l’activité des protéines cibles, entraînant divers effets biologiques.
Composés similaires :
- Chlorhydrate de 2-(4-(pyridin-2-yl)pipérazin-1-yl)éthan-1-amine
- 7-cyclopentyl-N,N-diméthyl-2-{[5-(pipérazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Comparaison : Le chlorhydrate de 6-(pipérazin-1-yl)pyridin-2-amine est unique en raison de sa configuration de substitution spécifique sur le cycle pyridine, ce qui peut influencer son affinité de liaison et sa sélectivité pour certaines cibles biologiques. Par rapport aux composés similaires, il peut offrir des propriétés pharmacocinétiques distinctes et un potentiel thérapeutique.
Comparaison Avec Des Composés Similaires
- 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride
- 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Comparison: 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain biological targets. Compared to similar compounds, it may offer distinct pharmacokinetic properties and therapeutic potential.
Propriétés
Formule moléculaire |
C9H15ClN4 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
6-piperazin-1-ylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2,(H2,10,12);1H |
Clé InChI |
NGFWJVYBZRTNMO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC(=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)
![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)

![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)


